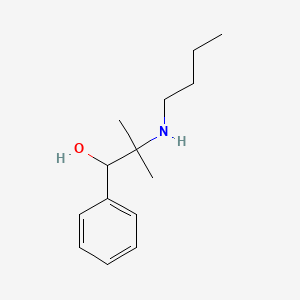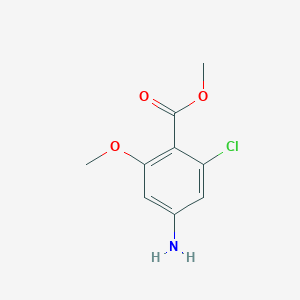
2-(Butylamino)-2-methyl-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-2-methyl-1-phenylpropan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a butylamino group attached to a phenylpropanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-ol with butylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)-2-methyl-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The phenylpropanol backbone provides structural stability and enhances the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-(Butylamino)ethanol: Similar in structure but with a shorter carbon chain.
2-(Butylamino)cinchomeronic dinitrile: Contains a dinitrile group instead of a hydroxyl group.
2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile: Contains a pyridine ring and dicarbonitrile groups.
Uniqueness: 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol is unique due to its specific combination of a butylamino group and a phenylpropanol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.
Eigenschaften
CAS-Nummer |
5457-80-7 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
2-(butylamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-4-5-11-15-14(2,3)13(16)12-9-7-6-8-10-12/h6-10,13,15-16H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
SITFELSBPZELDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C)(C)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)

![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)


![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)
